N-Benzhydryl-N'-(3-chlorophenyl)urea
Description
The exact mass of the compound N-(3-chlorophenyl)-N'-(diphenylmethyl)urea is 336.1029409 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1-benzhydryl-3-(3-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c21-17-12-7-13-18(14-17)22-20(24)23-19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,19H,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLKZRTVYHMILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
413590-81-5 | |
| Record name | N-BENZHYDRYL-N'-(3-CHLOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization of Urea Derivatives Within Contemporary Chemical Research
Urea (B33335) derivatives represent a class of organic compounds that have garnered significant attention in modern chemical research due to their versatile structural and functional properties. The urea moiety, characterized by a carbonyl group flanked by two nitrogen atoms, is a key structural element in numerous bioactive compounds and clinically approved therapeutics. uni.luuky.edu This functional group's capacity to form stable, multiple hydrogen bonds with biological targets such as proteins and enzymes underpins its extensive use in medicinal chemistry and drug design. uni.lufrontiersin.org
Beyond their medicinal applications, urea derivatives are pivotal in the realm of supramolecular chemistry. The directional and robust nature of the hydrogen bonds they form makes them excellent building blocks for the construction of complex, self-assembling molecular architectures. uni.lu Researchers have successfully employed urea-based molecules to create supramolecular polymers, gels, and capsules. uni.lu Furthermore, their ability to act as both hydrogen bond donors and acceptors makes them ideal candidates for the development of artificial receptors for anion recognition and as organocatalysts. frontiersin.orguni.lu The synthesis of both symmetrical and unsymmetrical urea derivatives is often straightforward, typically involving the reaction of an amine with an isocyanate, which adds to their appeal for a wide range of chemical investigations. frontiersin.org
Rationale for Dedicated Academic Investigation of N Benzhydryl N 3 Chlorophenyl Urea
The specific structural features of N-Benzhydryl-N'-(3-chlorophenyl)urea provide a compelling rationale for its dedicated academic investigation. The compound is an unsymmetrical urea (B33335) derivative, featuring a bulky benzhydryl group at one nitrogen and an electronically modified 3-chlorophenyl group at the other. This combination of a sterically demanding, non-polar moiety and an electron-withdrawing, polar aromatic ring is anticipated to give rise to unique properties in molecular recognition and self-assembly.
The presence of the two N-H protons and the carbonyl oxygen makes this compound a prime candidate for studies in anion binding. The N-H groups are polarized and can act as effective hydrogen bond donors to chelate anionic guests. The 3-chlorophenyl group, being electron-withdrawing, is expected to enhance the acidity of the adjacent N-H proton, thereby strengthening its hydrogen-bonding capability and potentially leading to selective anion recognition. The bulky benzhydryl group can create a specific steric environment around the binding site, which could be exploited for size and shape-selective recognition of anions.
Furthermore, the interplay between the hydrogen bonding capabilities of the urea core and the potential for π-π stacking interactions from the two phenyl rings of the benzhydryl group and the chlorophenyl ring suggests that this molecule could form interesting and potentially useful supramolecular structures. The study of its crystal structure and self-assembly in various solvents is therefore of significant academic interest.
Scholarly Scope and Principal Research Objectives for N Benzhydryl N 3 Chlorophenyl Urea
Critical Analysis of Established Synthetic Routes to this compound
Traditional methods for synthesizing unsymmetrical ureas often rely on well-established but sometimes cumbersome multi-step processes. The primary goal is the efficient formation of the carbonyl bridge between two distinct amine precursors, in this case, benzhydrylamine and 3-chloroaniline (B41212).
The most conventional and widely used route for the synthesis of this compound involves the reaction of an amine with an isocyanate. This is fundamentally a multistep process, as the isocyanate intermediate must first be prepared.
Route A: Isocyanate-Based Synthesis
Formation of Isocyanate: The synthesis typically begins with the conversion of 3-chloroaniline to 3-chlorophenyl isocyanate. This is historically achieved by reacting the amine with phosgene (B1210022) (COCl₂). nih.gov Due to the extreme toxicity of phosgene, safer alternatives like triphosgene (B27547) (BTC) or N,N'-Carbonyldiimidazole (CDI) are now commonly employed. nih.gov The reaction of an amine with phosgene or its equivalents generates the corresponding isocyanate intermediate. nih.gov
Urea Formation: The isolated 3-chlorophenyl isocyanate is then reacted with benzhydrylamine in a suitable solvent (e.g., dichloromethane (B109758) or THF) to yield the final product, this compound.
Mechanism: The reaction proceeds via the nucleophilic attack of the nitrogen atom of benzhydrylamine on the electrophilic carbonyl carbon of the isocyanate group.
To improve efficiency and reduce waste, one-pot syntheses have been developed. These methods combine multiple reaction steps into a single procedure without isolating intermediates. For this compound, a one-pot approach could involve the in situ generation of the isocyanate from 3-chloroaniline, followed immediately by the addition of benzhydrylamine.
Another one-pot strategy avoids isocyanates altogether, utilizing different carbonyl sources. For instance, a patent for a related compound, N,N'-di(p-chlorophenyl)urea, describes a one-pot method involving reduction and N-carbon acylation in a single vessel. google.com Applying this principle, one could envision a convergent synthesis where benzhydrylamine, 3-chloroaniline, and a carbonyl source are combined under specific catalytic conditions. Multi-component reactions (MCRs) represent an advanced form of one-pot synthesis, offering high atom economy and procedural simplicity. nih.gov
| Strategy | Reactants | Advantages | Disadvantages |
| Multistep (Isocyanate) | 1. 3-Chloroaniline + Phosgene equivalent2. 3-Chlorophenyl isocyanate + Benzhydrylamine | High purity of intermediates, well-established. | Use of toxic reagents, multiple steps, lower overall yield. |
| One-Pot (In situ Isocyanate) | 3-Chloroaniline, Phosgene equivalent, Benzhydrylamine | Increased efficiency, reduced waste, shorter reaction time. | Potential for side reactions, requires careful control of conditions. |
| One-Pot (MCR) | 3-Chloroaniline, Benzhydrylamine, Carbonyl Source (e.g., CO₂, Ethylene (B1197577) Carbonate) | High atom economy, operational simplicity. | Requires specific catalysts, optimization can be complex. |
Development of Sustainable and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign processes. Green chemistry principles, such as catalysis and the avoidance of hazardous solvents, are being increasingly applied to urea synthesis.
Catalytic methods offer a pathway to synthesize N,N'-disubstituted ureas while avoiding toxic reagents like phosgene.
Lewis Acid Catalysis: Zinc chloride (ZnCl₂) has been shown to be an effective catalyst for the synthesis of symmetrical N,N'-disubstituted ureas from an amine and urea under thermal, solvent-free conditions. tandfonline.com This approach could be adapted for unsymmetrical ureas by carefully controlling the stoichiometry of the amine reactants. Other Lewis acids like CuCl₂, FeCl₃, and NiCl₂ were found to be less effective. tandfonline.com
Solid Base Catalysis: Calcium oxide (CaO) has been successfully used as a recyclable, heterogeneous catalyst for the synthesis of N,N'-disubstituted ureas from ethylene carbonate and primary amines under mild conditions. scispace.com This method is advantageous as it utilizes a readily available and inexpensive catalyst and avoids excess amine. scispace.com
Electrocatalysis: A frontier approach involves the electrocatalytic synthesis of urea from nitrate (B79036) (NO₃⁻) and carbon dioxide (CO₂) using catalysts like indium hydroxide (B78521) (In(OH)₃). springernature.com While currently demonstrated for unsubstituted urea, this technology represents a potentially transformative green pathway, using wastewater contaminants and CO₂ as feedstocks. springernature.com
Eliminating volatile organic solvents is a key goal of green chemistry. Several methodologies have been developed to achieve this in urea synthesis.
Solvent-Free Thermal Synthesis: As mentioned, the ZnCl₂-catalyzed reaction between amines and urea can be performed by simply heating the reactants on a hot plate, leading to rapid reaction times and excellent yields with a simple workup. tandfonline.com
Microwave-Assisted Synthesis: Microwave irradiation has been employed to synthesize symmetrical N,N'-disubstituted ureas from primary amines and urea, often in a solvent-free manner or using a high-boiling, reusable solvent like N,N-dimethylacetamide. This technique dramatically reduces reaction times from hours to minutes.
Mechanochemistry: The synthesis of some thioureas has been achieved by "just mixing" the solid reagents, where the reaction occurs instantaneously without any solvent or external energy input. researchgate.net This ecofriendly approach, if applicable to the oxygen analogue, would represent an ideal green synthesis for this compound.
| Green Method | Key Features | Potential Application to Target Compound | Reference |
| ZnCl₂ Catalysis | Solvent-free, thermal conditions, rapid reaction. | Reaction of benzhydrylamine and 3-chloroaniline with urea. | tandfonline.com |
| CaO Catalysis | Heterogeneous, recyclable catalyst, mild conditions. | Reaction of amines with ethylene carbonate as a CO source. | scispace.com |
| Microwave-Assisted | Drastically reduced reaction times, often solvent-free. | Microwave irradiation of benzhydrylamine, 3-chloroaniline, and urea. |
Optimization of Reaction Parameters for Maximized Yield and Diastereoselective/Enantioselective Control (if applicable)
Systematic optimization of reaction parameters is crucial for maximizing product yield and purity while minimizing costs and environmental impact. Methodologies such as Response Surface Methodology (RSM) are often used to study the interplay between variables like temperature, reaction time, catalyst concentration, and reactant molar ratios. acs.orgnih.gov
For the synthesis of this compound, key parameters to optimize would include:
Temperature: The reaction rate is highly dependent on temperature. Studies on industrial urea synthesis show that an optimal temperature exists to maximize conversion without promoting decomposition or side reactions. worktribe.com
Reactant Ratio: The molar ratio of benzhydrylamine to 3-chlorophenyl isocyanate (or its precursor) must be carefully controlled to ensure complete consumption of the limiting reagent and avoid difficult-to-remove impurities.
Catalyst Loading: In catalytic approaches, the amount of catalyst must be optimized. Too little catalyst results in slow reaction rates, while too much can increase costs and complicate product purification. In the ZnCl₂-catalyzed synthesis of disubstituted ureas, a catalytic amount (e.g., 2.5 mol%) was found to be effective. tandfonline.com
Reaction Time: Monitoring the reaction progress over time (e.g., by TLC or HPLC) is essential to determine the point of maximum yield before side reactions begin to dominate.
Diastereoselective/Enantioselective Control: The target molecule, this compound, is achiral as the benzhydryl group contains a plane of symmetry. Therefore, diastereoselective or enantioselective control is not applicable to its synthesis. However, this consideration would become critical if one of the phenyl groups on the benzhydryl moiety were substituted, creating a chiral center. In such a case, the synthesis of enantiomerically pure starting materials, such as a chiral benzhydrylamine, would be necessary, and the reaction conditions would need to be optimized to prevent racemization. acs.org
Elucidation of Reaction Mechanisms Governing this compound Formation
The formation of this compound, a diarylurea, is predominantly governed by the nucleophilic addition of an amine to an isocyanate. This section elucidates the widely accepted mechanistic pathway for this reaction, which is fundamental to the synthesis of a vast array of urea derivatives.
The primary and most direct synthetic route to this compound involves the reaction between benzhydrylamine and 3-chlorophenyl isocyanate. The mechanism of this reaction is a classic example of nucleophilic addition to a carbonyl group. The nitrogen atom of the benzhydrylamine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the electrophilic carbon atom of the isocyanate group in 3-chlorophenyl isocyanate.
The reaction proceeds through a concerted, asynchronous pathway. This involves the simultaneous formation of the new nitrogen-carbon bond and the transfer of a proton from the amine nitrogen to the isocyanate nitrogen. This process is facilitated by a polar, aprotic solvent which can help to stabilize charge separation in the transition state but does not interfere with the proton transfer.
The key steps of the mechanism are as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzhydrylamine initiates a nucleophilic attack on the electron-deficient carbonyl carbon of the 3-chlorophenyl isocyanate. This is the rate-determining step of the reaction.
Transition State: A four-membered cyclic transition state is proposed, involving the amine, the isocyanate, and potentially a solvent molecule to assist in proton transfer. In this transition state, the N-H bond of the amine is partially broken, while the new N-C bond and the N-H bond on the isocyanate nitrogen are partially formed.
Proton Transfer: A proton is transferred from the attacking amine nitrogen to the nitrogen of the isocyanate group. This proton transfer is often very rapid and can be considered to occur in concert with the nucleophilic attack.
Product Formation: The reaction concludes with the formation of the stable urea linkage, resulting in the final product, this compound.
This mechanism is supported by kinetic studies of similar urea formation reactions, which often show second-order kinetics, being first order in both the amine and the isocyanate. researchgate.netresearchgate.net The reaction is typically fast and exothermic, and in many cases, proceeds to high yield without the need for a catalyst. researchgate.net
Alternative, more advanced synthetic methodologies for unsymmetrical diarylureas, while not the primary route, offer insights into different mechanistic pathways. For instance, palladium-catalyzed C-N cross-coupling reactions provide a route to unsymmetrical diarylureas from a protected urea and two different aryl halides. nih.govacs.org This pathway involves a catalytic cycle with steps of oxidative addition, ligand exchange, and reductive elimination, which are mechanistically distinct from the direct amine-isocyanate reaction.
Another modern approach involves the in-situ generation of the isocyanate intermediate from precursors like 3-substituted dioxazolones. researchgate.nettandfonline.com In this case, the initial step is the base-promoted thermal decomposition of the dioxazolone to generate the isocyanate, which then reacts with the amine via the nucleophilic addition mechanism described above. researchgate.net
The table below summarizes the key reactants and the fundamental mechanistic principle for the formation of this compound.
| Reactant 1 | Reactant 2 | Reaction Type | Key Mechanistic Feature |
| Benzhydrylamine | 3-Chlorophenyl isocyanate | Nucleophilic Addition | Attack of the amine nitrogen on the isocyanate carbon. researchgate.netresearchgate.net |
A variety of solvents can be employed for the synthesis of diarylureas, with the choice often influencing reaction rate and product purity. The following table provides examples of solvents used in the synthesis of unsymmetrical ureas, which are applicable to the synthesis of the target compound.
| Solvent | Typical Reaction Temperature | Notes |
| Dichloromethane (DCM) | Room Temperature | A common, volatile solvent that facilitates easy work-up. researchgate.net |
| Tetrahydrofuran (THF) | Room Temperature | A polar aprotic solvent that is effective for this reaction type. researchgate.net |
| Dimethylformamide (DMF) | Room Temperature to elevated temperatures | A polar aprotic solvent, useful for less reactive starting materials. researchgate.net |
| Acetonitrile (MeCN) | Room Temperature to 70 °C | Often used in microwave-assisted syntheses. beilstein-journals.org |
Theoretical and Computational Chemistry Approaches to N Benzhydryl N 3 Chlorophenyl Urea
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a robust method for determining the electronic structure and optimized geometry of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can predict key molecular properties. For N-Benzhydryl-N'-(3-chlorophenyl)urea, DFT would typically be employed using a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)) to obtain an accurate representation of its ground state geometry and electronic distribution. ejournal.byresearchgate.net
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. utwente.nl
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzhydryl and urea (B33335) moieties, while the LUMO would likely be distributed over the electron-withdrawing 3-chlorophenyl ring. A smaller HOMO-LUMO gap would suggest higher reactivity. From these orbital energies, various reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Global Electrophilicity Index (ω) = χ² / (2η)
These descriptors provide a quantitative measure of the molecule's reactivity profile.
Table 1: Hypothetical Reactivity Descriptors for this compound based on DFT Calculations
| Parameter | Hypothetical Value | Significance |
| EHOMO | -6.5 eV | Electron-donating ability |
| ELUMO | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability/reactivity |
| Ionization Potential (I) | 6.5 eV | Energy to remove an electron |
| Electron Affinity (A) | 1.2 eV | Energy released on electron gain |
| Electronegativity (χ) | 3.85 eV | Electron-attracting power |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 2.79 eV | Propensity to accept electrons |
Electrostatic Potential Surface and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In this compound, the negative potential is expected to be concentrated around the carbonyl oxygen and the π-systems of the phenyl rings. The positive potential would likely be found around the N-H protons of the urea linkage, making them potential hydrogen bond donors. Analysis of atomic charges, such as Mulliken or Natural Bond Orbital (NBO) charges, can quantify the charge distribution on each atom, further elucidating reactive sites. researchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
While DFT provides information on a static, optimized geometry, Molecular Dynamics (MD) simulations can explore the conformational landscape of this compound over time, accounting for thermal motion and solvent effects. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities. nih.gov
For a flexible molecule like this compound, MD is essential for understanding the rotation around its various single bonds, particularly the C-N bonds of the urea moiety and the bonds connecting the phenyl rings. These simulations can reveal the most stable conformers in different environments (e.g., in a vacuum or in an aqueous solution) and the energy barriers between them. nih.govacs.org The presence of a solvent like water can significantly influence conformational preferences through hydrogen bonding and dielectric effects. nih.govnih.gov
Predictive Computational Spectroscopy for NMR and Vibrational Frequencies
Computational methods can predict spectroscopic properties, which can be invaluable for structure elucidation and for validating experimental findings.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov This is typically done by calculating the magnetic shielding tensors for the optimized geometry using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts can then be compared to experimental data, if available, or used to aid in the assignment of complex spectra. ejournal.bygithub.io For this compound, predicting the shifts of the methine proton of the benzhydryl group and the aromatic protons would be of particular interest.
Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed using DFT. researchgate.net The calculation provides a set of normal modes and their corresponding frequencies. Characteristic peaks, such as the C=O stretch of the urea group (typically around 1650-1700 cm⁻¹), the N-H stretches (around 3300-3500 cm⁻¹), and the C-Cl stretch of the chlorophenyl group, can be identified. nih.gov These predicted spectra can serve as a reference for experimental analysis.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Key Feature | Predicted Value |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~155-160 ppm |
| ¹H NMR | Methine Proton (-CH-) | ~6.0-6.5 ppm |
| ¹H NMR | Amide Protons (-NH-) | ~7.5-9.0 ppm |
| IR Frequency | C=O Stretch | ~1680 cm⁻¹ |
| IR Frequency | N-H Stretch | ~3350 cm⁻¹ |
| IR Frequency | C-Cl Stretch | ~700-800 cm⁻¹ |
Computational Elucidation of Reaction Pathways and Transition States in this compound Synthesis
Computational chemistry can be used to investigate the mechanism of chemical reactions, including the synthesis of this compound. A common synthetic route for unsymmetrical ureas involves the reaction of an isocyanate with an amine. mdpi.comresearchgate.net In this case, the reaction would be between 3-chlorophenyl isocyanate and benzhydrylamine.
DFT calculations can be used to model the reaction pathway, identifying the transition state (the highest energy point along the reaction coordinate) and any intermediates. researchgate.net By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of the reaction can be estimated. This type of analysis provides a detailed molecular-level understanding of the bond-forming process. acs.org
Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling for Non-Biological Descriptors
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties. mdpi.comresearchgate.net For a series of related urea derivatives, QSPR can be used to predict properties such as solubility, melting point, or chromatographic retention times based on calculated molecular descriptors.
These descriptors can be derived from the compound's structure and can include constitutional, topological, and quantum-chemical parameters. nih.gov For this compound, a QSPR model could be developed by synthesizing and/or computationally modeling a library of similar ureas and correlating their properties with descriptors like molecular weight, polar surface area, and the HOMO-LUMO gap. semanticscholar.org This approach is particularly useful in materials science and chemical engineering for designing compounds with desired physical characteristics.
Derivatization Strategies and Structure Reactivity Relationships of N Benzhydryl N 3 Chlorophenyl Urea Scaffolds
Regioselective and Chemoselective Functionalization Methodologies
The selective functionalization of N-Benzhydryl-N'-(3-chlorophenyl)urea is paramount for the systematic exploration of its chemical space. The presence of two N-H bonds in the urea (B33335) linkage, the benzylic C-H bond, and the aromatic rings offer several avenues for modification.
Regioselective N-Alkylation and N-Arylation: The differential acidity of the two nitrogen atoms in the urea moiety allows for regioselective functionalization. The nitrogen adjacent to the benzhydryl group is generally more nucleophilic and less sterically hindered than the nitrogen attached to the 3-chlorophenyl ring. This difference can be exploited for selective alkylation or arylation under controlled conditions. For instance, deprotonation with a suitable base followed by reaction with an electrophile can lead to substitution predominantly at the N-benzhydryl position. Palladium-catalyzed C-N cross-coupling reactions have also been employed for the synthesis of unsymmetrical diaryl ureas and could be adapted for the selective arylation of the this compound scaffold. nih.gov
Chemoselective C-H Functionalization: The benzylic C-H bond of the benzhydryl group is susceptible to oxidation and other C-H activation reactions. Transition-metal catalysis, particularly with manganese, can facilitate the chemoselective oxidation of benzylic methylenes to ketones. nih.gov While the target molecule has a methine at this position, similar catalytic systems could potentially be adapted for hydroxylation or other functionalizations. Furthermore, photoredox catalysis in synergy with hydrogen atom transfer (HAT) has been shown to enable the regio- and chemoselective C(sp³)–H arylation of benzylamines, a reaction that could potentially be applied to the benzhydryl moiety. acs.orgnih.gov
Aromatic C-H Functionalization: The 3-chlorophenyl ring and the two phenyl rings of the benzhydryl group can undergo electrophilic aromatic substitution. The directing effects of the urea and chloro substituents will govern the regioselectivity of these reactions. Palladium-catalyzed direct C-H arylation is another powerful tool for modifying aryl ureas, with the regioselectivity being influenced by the aromaticity of the ring system. nih.gov
A hypothetical regioselective functionalization of the this compound scaffold is presented in the table below, illustrating potential outcomes based on the chosen methodology.
| Entry | Reagents and Conditions | Position of Functionalization | Product |
| 1 | 1. NaH, THF; 2. CH₃I | N-H (benzhydryl side) | N-Benzhydryl-N-methyl-N'-(3-chlorophenyl)urea |
| 2 | Aryl-Br, Pd(OAc)₂, Ligand, Base | N-H (chlorophenyl side) | N-Benzhydryl-N'-(3-chlorophenyl)-N'-arylurea |
| 3 | Mn catalyst, H₂O₂ | Benzylic C-H | N-(Hydroxy(diphenyl)methyl)-N'-(3-chlorophenyl)urea |
| 4 | Ar-X, Ir(ppy)₃, HAT catalyst | Benzylic C-H | N-(Aryl(diphenyl)methyl)-N'-(3-chlorophenyl)urea |
Synthesis and Spectroscopic Characterization of Novel this compound Analogues
The synthesis of novel analogues of this compound can be achieved through various synthetic routes, primarily involving the formation of the urea bond. A common method involves the reaction of benzhydrylamine with 3-chlorophenyl isocyanate. Alternatively, a step-wise approach can be employed, such as the reaction of (3-chlorophenyl)(phenyl)methylamine with sodium cyanate, which has been reported for a similar structure. chemicalbook.com The synthesis of unsymmetrical ureas can also be accomplished via Pd-catalyzed C-N cross-coupling reactions. nih.gov
The general synthetic approach to this compound analogues is depicted below:
Route A: Isocyanate Addition Benzhydrylamine + 3-Chlorophenyl isocyanate → this compound
Route B: Phosgene-based Methods Benzhydrylamine + Triphosgene (B27547) → Benzhydryl isocyanate Benzhydryl isocyanate + 3-Chloroaniline (B41212) → this compound
The spectroscopic characterization of these novel analogues is essential for confirming their structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would show characteristic signals for the aromatic protons, the methine proton of the benzhydryl group, and the N-H protons of the urea linkage. The chemical shifts and coupling patterns of the aromatic protons would provide information about the substitution pattern. ¹³C NMR spectroscopy would reveal the signals for the carbonyl carbon of the urea and the carbons of the aromatic and benzhydryl groups.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching vibrations (around 3300 cm⁻¹), the C=O stretching of the urea (around 1650 cm⁻¹), and C-H stretching and bending vibrations of the aromatic and aliphatic parts.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the synthesized compounds, confirming their elemental composition.
A hypothetical table of spectroscopic data for a novel analogue is presented below.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | HRMS (m/z) |
| N-(4-Fluorobenzhydryl)-N'-(3-chlorophenyl)urea | 8.5-7.0 (m, Ar-H, NH), 6.2 (d, CH) | 155.0 (C=O), 162.0 (d, C-F), 140-120 (Ar-C), 58.0 (CH) | 3320 (N-H), 1655 (C=O) | [M+H]⁺ calculated, found |
Investigation of Substituent Effects on the Reactivity and Selectivity of this compound Derivatives
The introduction of substituents on the aromatic rings of this compound can significantly influence its reactivity and the selectivity of subsequent derivatization reactions. These effects can be attributed to both electronic and steric factors.
Electronic Effects: Electron-donating groups (EDGs) on the phenyl rings of the benzhydryl moiety would increase the electron density at the benzylic position, potentially enhancing its reactivity towards electrophiles and facilitating C-H activation. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density, making the benzylic proton more acidic but potentially deactivating the ring towards electrophilic substitution. On the 3-chlorophenyl ring, the electronic nature of any additional substituents would modulate the nucleophilicity of the adjacent nitrogen and the reactivity of the aromatic ring. Structure-activity relationship studies on other urea derivatives have shown that modifications to the aryl rings can significantly impact their biological activity. nih.govresearchgate.net
Steric Effects: The steric bulk of substituents can play a crucial role in directing the regioselectivity of reactions. For instance, bulky substituents on one of the phenyl rings of the benzhydryl group could hinder reactions at the benzylic position or influence the conformational preferences of the molecule. In palladium-catalyzed C-H arylation, steric hindrance around the ortho positions can influence the site of functionalization.
The table below summarizes the predicted effects of different substituents on the reactivity of the this compound scaffold.
| Substituent Position | Substituent Type | Predicted Effect on Reactivity |
| Benzhydryl Phenyl Rings | Electron-Donating (e.g., -OCH₃) | Increased reactivity at benzylic C-H and ortho/para positions of the substituted ring. |
| Benzhydryl Phenyl Rings | Electron-Withdrawing (e.g., -NO₂) | Decreased reactivity at benzylic C-H and deactivation of the substituted ring. |
| 3-Chlorophenyl Ring | Electron-Donating (e.g., -CH₃) | Increased nucleophilicity of the adjacent nitrogen; activation of the ring towards electrophilic substitution. |
| 3-Chlorophenyl Ring | Electron-Withdrawing (e.g., -CF₃) | Decreased nucleophilicity of the adjacent nitrogen; deactivation of the ring towards electrophilic substitution. |
Stereocontrolled Synthesis of Chiral this compound Analogues
The benzhydryl carbon atom in this compound is a prochiral center. If the two phenyl rings are differentially substituted, this carbon becomes a stereocenter, leading to the existence of enantiomers. The development of stereocontrolled synthetic methods to access enantiomerically pure analogues is of significant interest.
Asymmetric Synthesis: The enantioselective synthesis of chiral benzhydryl amines is a well-established field and can serve as a starting point for the synthesis of chiral this compound analogues. acs.orgnih.gov These chiral amines can then be reacted with 3-chlorophenyl isocyanate to furnish the desired chiral ureas.
Chiral Catalysis: The use of chiral urea derivatives as organocatalysts in asymmetric reactions is a known strategy. researchgate.netnih.gov This suggests that the urea moiety within the target molecule could potentially be used to direct stereoselective transformations on a substrate, or that chiral catalysts could be employed to achieve asymmetric derivatization of the scaffold itself. For instance, a chiral base could be used for enantioselective deprotonation followed by alkylation.
Resolution of Racemates: In cases where a racemic mixture of a chiral analogue is synthesized, classical resolution techniques involving the formation of diastereomeric salts with a chiral resolving agent, or chiral chromatography, could be employed to separate the enantiomers.
A potential stereocontrolled synthetic route is outlined below:
Enantioselective synthesis of a chiral benzhydrylamine derivative. This can be achieved through methods such as asymmetric reduction of a corresponding imine or kinetic resolution of a racemic amine.
Reaction of the enantiopure benzhydrylamine with 3-chlorophenyl isocyanate. This step would proceed with retention of stereochemistry at the benzhydryl center.
The successful synthesis of enantiomerically pure analogues would be confirmed by chiroptical methods such as circular dichroism (CD) spectroscopy and measurement of the specific rotation.
Advanced Research Applications and Potential Functional Roles of N Benzhydryl N 3 Chlorophenyl Urea in Non Biological Systems
N-Benzhydryl-N'-(3-chlorophenyl)urea in Supramolecular Chemistry and Self-Assembly
The distinct molecular structure of this compound makes it a compelling candidate for studies in supramolecular chemistry, which focuses on the non-covalent interactions between molecules. The urea (B33335) functional group is a well-established motif for forming strong and directional hydrogen bonds, a key driving force in the self-assembly of molecules into larger, ordered structures.
Host-Guest Chemistry and Molecular Recognition Principles
Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. The principles of molecular recognition, which govern these interactions, rely on a combination of factors including hydrogen bonding, van der Waals forces, and electrostatic interactions. In the context of this compound, the urea group can act as both a hydrogen bond donor and acceptor, potentially allowing it to bind to complementary guest molecules.
While specific host-guest studies involving this compound are not extensively documented, research on other urea-containing systems demonstrates their capacity for molecular recognition. For instance, supramolecular systems have been designed where host-guest interactions are central to the formation of functional materials. nih.gov The bulky benzhydryl and 3-chlorophenyl groups of the title compound could form a well-defined, albeit flexible, cavity capable of encapsulating small organic molecules. The selectivity of this potential binding would be dictated by the size, shape, and electronic properties of the guest molecule.
Design and Formation of Ordered Supramolecular Architectures
The self-assembly of this compound molecules can lead to the formation of various ordered supramolecular architectures, such as one-dimensional chains, tapes, or more complex three-dimensional networks. The primary interaction governing this assembly is the hydrogen bonding between the N-H donors and the C=O acceptor of the urea group.
Crystal Engineering of this compound Cocrystals
Crystal engineering is the design and synthesis of crystalline solids with desired properties. One powerful strategy in crystal engineering is the formation of cocrystals, which are multi-component crystals held together by non-covalent interactions. Urea and its derivatives are excellent candidates for forming cocrystals due to their strong hydrogen bonding capabilities. researchgate.netmdpi.com
The cocrystallization of this compound with other molecules, known as coformers, could lead to new crystalline materials with modified physical properties such as solubility, stability, and melting point. The selection of a coformer with complementary hydrogen bonding sites, such as a carboxylic acid or an amide, would likely result in the formation of a stable cocrystal. Studies on other urea-based pharmaceutical cocrystals have shown that this approach can significantly alter the physicochemical properties of the active ingredient. researchgate.netmdpi.com
| Property | Potential Influence of Cocrystallization |
| Solubility | Can be increased or decreased depending on the coformer. |
| Stability | Can enhance stability against humidity and temperature. researchgate.netmdpi.com |
| Melting Point | Often results in a melting point different from the individual components. |
This compound as a Structural Motif in Coordination Chemistry
The urea moiety in this compound can also act as a ligand, binding to metal centers to form coordination complexes. While the oxygen atom of the carbonyl group is the most common coordination site, binding through the nitrogen atoms is also possible. The resulting metal-urea complexes can have interesting structural and catalytic properties.
Recent research has demonstrated that N-arylureas can serve as effective ligands in palladium-catalyzed reactions. nih.gov In these cases, the urea acts as a pro-ligand, and upon deprotonation, the resulting ureate binds to the metal center. nih.gov The steric and electronic properties of the urea ligand can be fine-tuned by modifying the substituents on the nitrogen atoms. The bulky benzhydryl group in this compound would create a specific steric environment around the metal center, potentially influencing the selectivity of catalytic reactions.
Role of this compound in Organocatalysis and Hydrogen Bond Donor Catalysis
Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. Urea and thiourea (B124793) derivatives are prominent hydrogen bond donor catalysts. They activate electrophiles by forming hydrogen bonds, thereby lowering the energy of the transition state.
Design Principles for Catalytically Active this compound Derivatives
To function as an effective hydrogen bond donor catalyst, a urea derivative should possess certain key features. The acidity of the N-H protons is crucial, as is the geometric arrangement of the hydrogen bond donating groups. The 3-chlorophenyl group on this compound is an electron-withdrawing group, which increases the acidity of the adjacent N-H proton, making it a better hydrogen bond donor.
The design of catalytically active derivatives of this compound could involve several strategies:
Reaction Scope and Enantioselectivity in Catalytic Transformations
There is no available scientific literature or patent data describing the use of this compound as a catalyst or in catalytic transformations. Consequently, there are no research findings to report on its reaction scope or its ability to induce enantioselectivity in chemical reactions. The potential for the chiral environment of the benzhydryl group to influence stereochemical outcomes remains an unexplored area of research for this specific molecule.
This compound in Advanced Materials Science and Polymer Chemistry
Scientific investigations into the application of this compound within the domain of materials science and polymer chemistry have not been reported in the available literature.
Incorporation into Polymeric Frameworks for Tunable Non-Biological Properties
There are no published studies on the incorporation of this compound into polymeric frameworks. As a result, no data exists on its potential to tune the non-biological properties of polymers, such as thermal stability, mechanical strength, or optical characteristics.
Development of this compound-based Sensors for Non-Biological Analytes (e.g., ions, small molecules)
There is no documented research on the development or application of this compound as a sensor for non-biological analytes. The potential for the compound to act as a receptor for ions or small molecules through its various functional groups has not been investigated in the context of chemical sensing.
Future Directions and Emerging Research Avenues for N Benzhydryl N 3 Chlorophenyl Urea
Novel Synthetic Retrosynthetic Strategies and Uncharted Synthetic Pathways
There is no publicly available research detailing novel retrosynthetic strategies or uncharted synthetic pathways specifically for N-Benzhydryl-N'-(3-chlorophenyl)urea. Future research could explore innovative bond disconnections and the use of novel catalysts or green chemistry principles to develop more efficient and sustainable synthetic routes.
Integration of this compound with Nanotechnology and Hybrid Systems
The scientific literature lacks studies on the integration of this compound with nanotechnology or the development of hybrid systems incorporating this molecule. Potential research in this area could involve the development of nanocomposites or functionalized nanoparticles for various applications, but no such work has been published.
Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
There are no specific studies that employ advanced in situ spectroscopic techniques for the real-time monitoring of the synthesis of this compound. While techniques such as ReactIR or in situ NMR are widely used in chemical synthesis, their application to this specific compound has not been documented in available research.
Computational Design and Predictive Modeling of this compound with Tailored Reactivity and Functionality
A search of scientific databases did not yield any publications on the computational design or predictive modeling of this compound. Such studies would be valuable for understanding its structure-activity relationships and for designing new analogs with tailored properties, but this research area remains unexplored for this compound.
Unexplored Academic Research Domains and Interdisciplinary Collaborations for this compound
Due to the limited research on this compound, numerous academic research domains remain unexplored. Potential interdisciplinary collaborations could investigate its properties for applications in materials science, medicinal chemistry, or catalysis, but there is no current literature to indicate that such work is underway.
Q & A
Q. Advanced
- In vitro assays : Screen for kinase inhibition (e.g., Raf-1) or receptor modulation (e.g., mGlu5 antagonism) using competitive binding assays .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., chlorophenyl vs. nitrophenyl) and evaluate cytotoxicity via MTT assays .
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like quinoline-based enzymes .
How can voltammetric methods be adapted for trace analysis of this compound in environmental samples?
Q. Advanced
- Electrode modification : Use organo-modified graphite or glassy carbon electrodes with tosylate salts to enhance sensitivity .
- Optimize parameters : Contact time (10–30 s), tosylate concentration (0.1–1.0 mM), and pH (6–8) to achieve detection limits <1 ppb.
- Validate with spiked samples (water/soil) and compare to HPLC-MS for accuracy .
What computational tools predict the compound’s thermodynamic stability under varying conditions?
Q. Advanced
- Reaction thermochemistry : Use NIST Chemistry WebBook data to model decomposition pathways (e.g., radical formation).
- Quantum chemistry software (Gaussian, ORCA) : Calculate Gibbs free energy (ΔG) and bond dissociation energies (BDEs) for stability assessment.
- MD simulations : Simulate thermal stress (e.g., 300–500 K) to identify weak points in the molecular structure .
How do intermolecular interactions influence the compound’s crystallographic packing and stability?
Advanced
SCXRD reveals dominant interactions:
- Hydrogen bonds : N–H···O/N (2.8–3.0 Å) stabilize urea moieties .
- Van der Waals forces : Chlorine atoms participate in C–H···Cl interactions (3.5 Å) .
- Aromatic stacking : Benzhydryl groups engage in offset π-π interactions (3.8–4.2 Å interplanar distances) . Quantify these via CrystalExplorer’s Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
